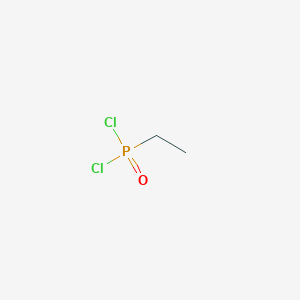
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related piperidine compounds often involves multi-step chemical reactions, starting from simple precursors to more complex structures. For instance, a practical synthesis method described for a related compound, 1-(4-fluorobenzoyl)-4-(4-trifluoromethoxylbenzoyl)piperidine, involves treating 4-fluorobenzoyl chloride with methylisonipecotate in the presence of triethylamine, followed by several steps leading to the final product (Hao Jing-shan, 2006). This illustrates the complexity and the stepwise nature of synthesizing piperidine derivatives.
Molecular Structure Analysis
The crystal and molecular structure of piperidine derivatives can be analyzed through techniques like X-ray diffraction, revealing insights into their conformation and interactions. A study on a similar compound, 4-carboxypiperidinium chloride, provided detailed insights into its orthorhombic crystal structure, showcasing how hydrogen bonds and electrostatic interactions play crucial roles in the molecular architecture (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).
Chemical Reactions and Properties
Piperidine derivatives participate in various chemical reactions, contributing to their versatile chemical properties. These reactions are pivotal in synthesizing new compounds and understanding their reactivity. For example, the synthesis of 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride involves multiple reaction steps, including N-acetylation, chlorination, and cyclization, demonstrating the compound's chemical reactivity and potential for generating structurally diverse derivatives (Ji Ya-fei, 2011).
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Studies have reported on the synthesis of compounds that may share structural similarities or serve as derivatives related to 4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride. For example, the synthesis of new 3-(4-arylpiperazin-1-yl)-2-hydroxypropyl 4-propoxybenzoates as potential dual antihypertensive agents involves the preparation of free bases and their subsequent transformation to hydrochloride salts, highlighting the role of piperidine derivatives in medicinal chemistry (Marvanová et al., 2016).
- Chemical Reactions and Derivatives : The synthesis of various piperidine derivatives, including processes that yield hydrochloride salts, is crucial for developing pharmaceuticals. One study details the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, showcasing methodologies for creating psychotherapeutic drug intermediates (Ji Ya-fei, 2011).
Pharmaceutical Development
- Drug Design and Synthesis : Compounds with the piperidine moiety have been synthesized and evaluated for various therapeutic effects, such as the development of new fibrates for lipid regulation and blood sugar control, indicating the piperidine's versatility in drug design (Komoto et al., 2000).
- Anticancer and Antimicrobial Agents : Piperidine derivatives are being explored for their potential as anticancer and antimicrobial agents. Research into novel 2H/6H-thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, for instance, has revealed significant biological activity against tested microorganisms, underscoring the potential of piperidine derivatives in treating various diseases (Suresh et al., 2016).
Material Science
- Crystal and Molecular Structure : The characterization of compounds like 4-Piperidinecarboxylic acid hydrochloride through X-ray diffraction, spectroscopy, and computational methods provides insights into their crystal and molecular structures, which is vital for understanding their physical properties and potential applications in material science (Szafran et al., 2007).
Safety And Hazards
When handling “4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride”, it’s important to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid getting it in your eyes, on your skin, or on your clothing. Also, avoid ingestion and inhalation, and avoid dust formation .
Propiedades
IUPAC Name |
piperidin-4-yl-[3-(trifluoromethyl)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3NO.ClH/c14-13(15,16)11-3-1-2-10(8-11)12(18)9-4-6-17-7-5-9;/h1-3,8-9,17H,4-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVVRWPFYGBBSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10612355 |
Source


|
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Trifluoromethylbenzoyl)piperidine Hydrochloride | |
CAS RN |
64670-97-9 |
Source


|
| Record name | Methanone, 4-piperidinyl[3-(trifluoromethyl)phenyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64670-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Piperidin-4-yl)[3-(trifluoromethyl)phenyl]methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10612355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4S)-4,6-Bis-{[tert-butyldimethylsilyl)oxy]}-3,3-dimethylhexan-2-one](/img/structure/B15554.png)
![(5S)-5,7-Bis-{[tert-butyldimethylsilyl)oxy]}-4,4-dimethylheptan-3-one](/img/structure/B15557.png)

![N-[2-[(4-methoxyphenyl)methyl-pyridin-2-ylamino]ethyl]formamide](/img/structure/B15561.png)






